
5-Allylmercapto-6-azauracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allylmercapto-6-azauracil is a chemical compound with the molecular formula C(_6)H(_7)N(_3)O(_2)S. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound features an allylmercapto group at the 5-position and an aza modification at the 6-position of the uracil ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allylmercapto-6-azauracil typically involves the following steps:
Starting Materials: The synthesis begins with uracil or a uracil derivative.
Introduction of the Allylmercapto Group: This step involves the introduction of an allylmercapto group at the 5-position. This can be achieved through nucleophilic substitution reactions using allyl mercaptan and appropriate catalysts.
Aza Modification: The aza modification at the 6-position is introduced through a series of reactions that may involve nitration, reduction, and subsequent cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Allylmercapto-6-azauracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the allylmercapto group or the uracil ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allylmercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the allylmercapto group or the uracil ring.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Allylmercapto-6-azauracil is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its interactions with nucleic acids and proteins. Its structural similarity to uracil makes it a useful tool for probing the mechanisms of RNA-related processes and for designing inhibitors of enzymes that interact with uracil derivatives.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of antiviral, anticancer, or antimicrobial agents due to its ability to interfere with nucleic acid metabolism.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Allylmercapto-6-azauracil involves its interaction with biological macromolecules. The compound can mimic uracil and incorporate into RNA, potentially disrupting normal RNA function. It may also inhibit enzymes that utilize uracil or its derivatives, thereby affecting nucleic acid metabolism and cellular processes.
Molecular Targets and Pathways
RNA Incorporation: The compound can be incorporated into RNA, leading to faulty RNA synthesis and function.
Enzyme Inhibition: It can inhibit enzymes such as thymidylate synthase or dihydrofolate reductase, which are involved in nucleotide synthesis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Mercapto-6-azauracil: Lacks the allyl group but shares the mercapto and aza modifications.
5-Allylmercapto-uracil: Similar structure but without the aza modification.
6-Azauracil: Contains the aza modification but lacks the allylmercapto group.
Uniqueness
5-Allylmercapto-6-azauracil is unique due to the combination of the allylmercapto group and the aza modification. This dual modification imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
6-prop-2-enylsulfanyl-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2H,1,3H2,(H2,7,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRGHKDRHYUZMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NNC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907440 |
Source


|
| Record name | 6-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-triazine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10237-48-6 |
Source


|
| Record name | NSC107688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-triazine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
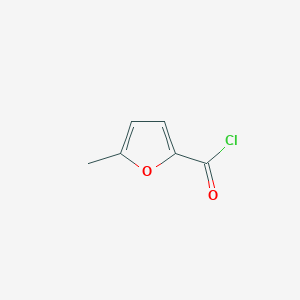



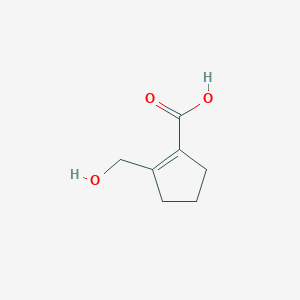
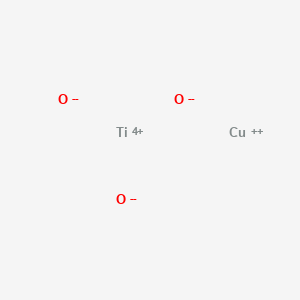


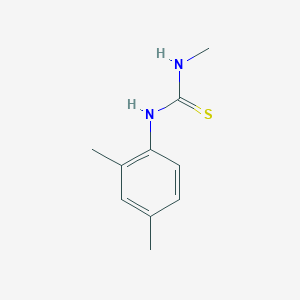

![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
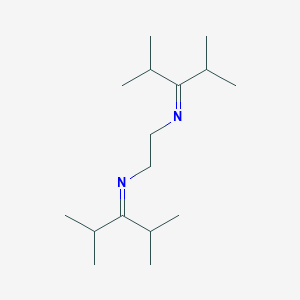

![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
